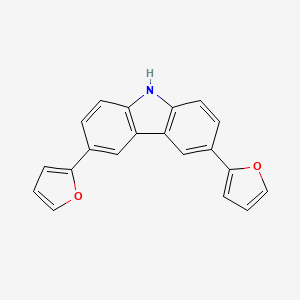

3,6-di(furan-2-yl)-9H-carbazole

Description

Overview of Carbazole-Furan Architectures in Conjugated Systems

Carbazole (B46965) and its derivatives are well-established as fundamental building blocks in the design of functional organic materials. mdpi.com The carbazole unit is known for its rigid, planar structure and excellent hole-transporting capabilities, stemming from its electron-rich nature. magtech.com.cn These characteristics make it a staple in the construction of materials for organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors. mdpi.com

When carbazole is incorporated into a conjugated system with furan (B31954), an electron-rich five-membered aromatic heterocycle, the resulting architecture exhibits enhanced electronic communication. This combination allows for the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The strategic pairing of electron-donating and electron-accepting moieties within a single molecule is a key design principle for creating materials with specific optoelectronic functions.

Significance of the 3,6-Substitution Pattern in Carbazole Derivatives

The specific placement of substituent groups on the carbazole core has a profound impact on the resulting molecule's electronic properties. The 3 and 6 positions of the carbazole ring are particularly significant for extending the π-conjugation of the molecule. researchgate.net Substitution at these sites allows for effective charge delocalization across the molecular backbone, which is crucial for efficient charge transport. nih.gov

In contrast to other substitution patterns, the 3,6-disubstitution enables a more linear and extended conjugated pathway. This structural arrangement can lead to a smaller energy gap between the HOMO and LUMO levels, resulting in a red-shift of the material's absorption and emission spectra. rsc.org This tunability is a key advantage in the design of materials for specific applications, such as blue, green, or red emitters in OLEDs. rsc.org Furthermore, the 3,6-substitution pattern has been shown to impart high thermal and morphological stability to the resulting materials, which is a critical factor for the longevity and performance of organic electronic devices. nih.gov

Historical Context and Evolution of Carbazole-Based Organic Materials

The journey of carbazole in materials science began with its isolation from coal tar in 1872. dergipark.org.tr For many decades, its applications were limited. However, with the advent of organic electronics, the unique properties of the carbazole moiety were recognized. In the mid-20th century, the photoconductive properties of poly(N-vinylcarbazole) (PVK) were discovered, marking a significant milestone in the use of carbazole-based materials in electronic applications.

The last few decades have witnessed an explosion in research on carbazole derivatives for organic electronics. nih.gov The development of efficient synthetic methodologies, such as the Suzuki-Miyaura cross-coupling reaction, has enabled the creation of a vast library of carbazole-based compounds with tailored properties. dergipark.org.tr Initially, research focused on simple carbazole derivatives, but the field has since evolved to include complex, multi-functional molecules. The integration of carbazole with other aromatic systems, such as furan, represents a more recent and sophisticated approach to molecular design, aiming to achieve superior performance in next-generation electronic devices.

Current Research Landscape of 3,6-di(furan-2-yl)-9H-carbazole and Related Analogues

The current research landscape for this compound and its analogues is vibrant and focused on harnessing their potential in high-performance organic electronic devices. These materials are being actively investigated as hole-transporting materials (HTMs) in perovskite solar cells and OLEDs, where their high hole mobility and thermal stability are highly advantageous. acs.org

Recent studies have explored the synthesis and characterization of a range of 3,6-disubstituted carbazoles, where the furan rings are replaced with other aromatic moieties like thiophene (B33073) or fluorene (B118485). dergipark.org.tr These studies provide valuable insights into the structure-property relationships of this class of compounds. For instance, the introduction of different aromatic groups at the 3 and 6 positions allows for the tuning of the material's energy levels and charge transport characteristics.

While detailed experimental data for this compound is not widely available in the published literature, the properties of its close analogues provide a strong indication of its potential. The following tables present representative data for a closely related thiophene analogue, 3,6-di(thien-2-yl)-9H-carbazole, to illustrate the expected photophysical and electrochemical properties.

Table 1: Photophysical Properties of a 3,6-Disubstituted Carbazole Analogue

| Compound | Absorption Max (nm) | Emission Max (nm) |

| 3,6-di(thien-2-yl)-9H-carbazole | 378 | 420, 442 |

Note: Data presented is for a thiophene analogue as a representative example due to the limited availability of specific data for this compound.

Table 2: Electrochemical Properties of a 3,6-Disubstituted Carbazole Analogue

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| 3,6-di(thien-2-yl)-9H-carbazole | -5.58 | -2.25 | 3.33 |

Note: Data presented is for a thiophene analogue as a representative example due to the limited availability of specific data for this compound.

The ongoing research in this area is focused on the rational design of new carbazole-furan-based materials with optimized properties for specific applications. This includes the development of materials with high quantum yields for efficient light emission, as well as materials with appropriate energy levels for seamless integration into complex device architectures. The continued exploration of this compound and its analogues holds significant promise for the future of organic electronics.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-bis(furan-2-yl)-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO2/c1-3-19(22-9-1)13-5-7-17-15(11-13)16-12-14(6-8-18(16)21-17)20-4-2-10-23-20/h1-12,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYIESORSNBJHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies of 3,6 Di Furan 2 Yl 9h Carbazole

Direct Synthesis Approaches for 3,6-di(furan-2-yl)-9H-carbazole

The construction of the this compound scaffold is primarily achieved through powerful cross-coupling reactions, which form the cornerstone of modern organic synthesis. These methods allow for the precise and efficient formation of carbon-carbon bonds, linking the furan (B31954) and carbazole (B46965) moieties.

Cross-Coupling Reactions (e.g., Suzuki, Stille)

The Suzuki-Miyaura coupling is a prominent method for synthesizing carbazole derivatives. derpharmachemica.comresearchgate.net This reaction typically involves the palladium-catalyzed cross-coupling of a dihalogenated carbazole, such as 3,6-dibromo-9H-carbazole, with a furanboronic acid or its corresponding ester. derpharmachemica.comorgsyn.org The reaction is facilitated by a palladium catalyst, often in the presence of a suitable base and solvent system. derpharmachemica.comorgsyn.org For instance, the coupling of 3,6-dibromo-9H-carbazole with 2-furanylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate can yield this compound. researchgate.net

Similarly, the Stille coupling offers another effective route. This reaction utilizes an organotin reagent, such as 2-(tributylstannyl)furan, which is coupled with 3,6-dibromo-9H-carbazole in the presence of a palladium catalyst. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki coupling in many applications.

A general representation of the Suzuki-Miyaura coupling for the synthesis of this compound is depicted below:

Scheme 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

Alternative Synthetic Pathways to Carbazole-Furan Linkages

Beyond the well-established cross-coupling reactions, other synthetic strategies can be employed to forge the carbazole-furan bond. One such approach involves the Cadogan reductive cyclization. derpharmachemica.com This method can be utilized to form the carbazole ring system from a suitably substituted biphenyl (B1667301) precursor, which may already contain the furan moieties.

Another potential route could involve a modified Larock-type coupling, which has been used for the synthesis of other substituted benzo[b]furans. nih.gov Additionally, electrophilic cyclization of o-(1-alkynyl)anisoles represents a versatile method for constructing the furan ring, which could then be linked to a carbazole core. nih.gov Researchers have also explored novel methods for constructing carbazole nuclei, such as those involving electrocyclic reactions, cycloadditions, and annulations, which could potentially be adapted for the synthesis of furan-substituted carbazoles. rsc.org

N-Functionalization of this compound

The nitrogen atom at the 9-position of the carbazole ring offers a prime site for further modification, allowing for the fine-tuning of the molecule's properties. This process, known as N-functionalization, typically involves alkylation or arylation reactions.

Alkylation and Arylation at the N9 Position

Alkylation at the N9 position can be achieved by reacting this compound with an appropriate alkyl halide in the presence of a base. This introduces an alkyl group onto the nitrogen atom. Arylation, the introduction of an aromatic group, can be accomplished through methods like the Buchwald-Hartwig amination or Ullmann condensation. researchgate.net These reactions involve coupling the carbazole with an aryl halide in the presence of a copper or palladium catalyst. researchgate.net For example, reacting this compound with an aryl bromide in the presence of a palladium catalyst and a suitable ligand can yield the corresponding N-aryl derivative.

Impact of N9-Substituents on Molecular and Electronic Properties

The introduction of different substituents at the N9 position can significantly influence the molecular and electronic properties of the this compound core. The nature of the substituent—whether it is electron-donating or electron-withdrawing—can alter the electron density distribution within the molecule. This, in turn, affects its photophysical and electrochemical characteristics, such as its absorption and emission spectra, fluorescence quantum yield, and redox potentials. For instance, the introduction of an electron-donating group at the N9 position can lead to a red-shift in the emission spectrum. ossila.com The steric bulk of the N9-substituent can also impact the planarity of the molecule, which can have further consequences for its electronic properties and solid-state packing.

Symmetrically Substituted Carbazole Derivatives in Synthesis

Symmetrically substituted carbazoles, such as 3,6-dibromo-9H-carbazole, are crucial starting materials for the synthesis of a wide range of functional molecules, including this compound. researchgate.netoregonstate.eduresearchgate.net The symmetrical nature of these precursors allows for the simultaneous introduction of two identical substituents at the 3 and 6 positions, leading to the formation of symmetrical products. This approach is highly efficient for creating molecules with C2 symmetry.

The use of symmetrically substituted carbazoles is not limited to the synthesis of furan-containing derivatives. They are also employed in the preparation of a variety of other materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to readily modify the 3 and 6 positions of the carbazole core makes these symmetrical derivatives versatile building blocks in materials science.

Polymerization Strategies Involving this compound Monomers

Polymerization of this compound monomers is a critical step in producing functional polymers for various applications. Both electrochemical and chemical methods can be employed, each offering distinct advantages in controlling the polymer structure and properties.

Electrochemical polymerization is a powerful method for creating thin, uniform polymer films directly onto an electrode surface. For 3,6-di(2-furyl)-9H-carbazole, this process involves the oxidative coupling of the monomer units.

In a typical procedure, the electrochemical polymerization of 3,6-di(2-furyl)-9H-carbazole can be carried out by repetitive cyclic voltammetry in an acetonitrile (B52724) solution containing a supporting electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate. chemicalbook.com The monomer exhibits an irreversible oxidation peak at approximately 1.0 V, which facilitates the formation of a polymer film on the electrode. chemicalbook.com The resulting polymer films display quasi-reversible redox behavior, which is characteristic of the doping and dedoping processes of the polymer, and exhibit reversible electrochromic properties. chemicalbook.com The electropolymerization mechanism for carbazole derivatives generally begins with the oxidation of the monomer to form a radical cation. frontiersin.org These radical cations then couple to form dimers and subsequently longer polymer chains that deposit on the electrode surface. frontiersin.org

The properties of the resulting polymer, such as its band gap, can be influenced by the substitution pattern on the carbazole core. For instance, polymers derived from 2,7-substituted carbazoles have been found to have slightly lower band gap values compared to their 3,6-substituted counterparts. chemicalbook.com

While specific studies on the chemical polymerization of this compound are not extensively detailed in the available literature, general methods for carbazole polymerization can be inferred. Oxidative polymerization using chemical oxidants is a common approach.

For instance, ferric chloride (FeCl₃) is a widely used oxidizing agent for the polymerization of carbazole derivatives. capes.gov.br The polymerization of 1,4,5,8,9-pentamethylcarbazole (B1617864) with FeCl₃ in a chloroform (B151607) solution has been shown to yield a well-defined poly(3,6-carbazole). capes.gov.br This method, known as dehydrocoupling, can produce soluble polymers with high molecular weights and good thermal stability. capes.gov.br It is plausible that a similar approach could be applied to this compound, where FeCl₃ would facilitate the oxidative coupling between the monomer units. The reaction would likely proceed through the formation of radical cations, similar to the electrochemical process.

The choice of solvent and reaction conditions would be crucial in controlling the polymerization and the properties of the resulting polymer. The solubility of the monomer and the resulting polymer in the reaction medium would also be a key factor for achieving high molecular weight polymers.

Copolymerization of this compound with other monomers is a versatile strategy to fine-tune the properties of the resulting materials. By incorporating different monomer units, it is possible to modulate the electronic, optical, and morphological characteristics of the copolymers.

Copolymerization with Thiophene (B33073) Derivatives: Thiophene and its derivatives are common comonomers for carbazole-based polymers due to their excellent electronic properties. Copolymers of carbazole and thiophene can be synthesized electrochemically or chemically. For example, copolymers of 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl)carbazole have been prepared via electrochemical polymerization. mdpi.com The incorporation of thiophene units can extend the conjugation length of the polymer, leading to lower oxidation potentials and altered electrochromic behavior. mdpi.com A copolymer of 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione and bithiophene has also been reported, demonstrating high charge carrier mobility. rsc.org

Copolymerization with Fluorene (B118485) Derivatives: Fluorene is another important comonomer that can be used to create highly efficient blue-emitting materials. Copolymers of carbazole and fluorene are often synthesized via Suzuki coupling reactions. mdpi.comepstem.net For instance, a copolymer of 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole and a fluorene-based diboronic acid ester can be prepared to yield a polymer with a wide band gap. ossila.com The properties of these copolymers, such as their photoluminescence and electroluminescence, can be tuned by adjusting the substituents on the carbazole and fluorene units. mdpi.com

Synthetic Strategies for Introducing Electron-Donating and Electron-Withdrawing Groups

The electronic properties of this compound can be further modified by the introduction of electron-donating or electron-withdrawing groups. These modifications can alter the HOMO and LUMO energy levels, influencing the material's charge transport and optical properties.

Introduction of Electron-Donating Groups: Electron-donating groups, such as alkoxy or alkyl groups, can be introduced to increase the electron density of the molecule, which generally raises the HOMO level and can lead to red-shifted absorption and emission spectra. While specific examples for this compound are not readily available, general strategies for carbazole functionalization can be applied. For example, N-alkylation of the carbazole nitrogen is a common method to improve solubility and introduce functional groups. chemicalbook.com Functionalization of the furan rings could potentially be achieved through electrophilic substitution reactions, though the reactivity of the furan ring must be carefully considered.

Introduction of Electron-Withdrawing Groups: Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, can be introduced to lower the LUMO level and can be used to create materials with specific electron-accepting properties. The nitration of carbazole derivatives can be achieved using reagents like tetranitromethane. researchgate.net For instance, 3,6-di(carbazol-9-yl)-N-(4-nitrophenyl)carbazole has been synthesized and electropolymerized. rsc.org The introduction of cyano groups can be accomplished via reactions with reagents like zinc cyanide in the presence of a palladium catalyst on a dihalogenated carbazole precursor. mdpi.com

Preparation of Precursor Compounds and Intermediates (e.g., dihalogenated carbazoles)

The synthesis of this compound typically starts from a dihalogenated carbazole precursor, most commonly 3,6-dibromo-9H-carbazole. The preparation of this intermediate is a crucial first step.

The bromination of carbazole can be achieved using N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF). mdpi.com In a typical procedure, carbazole is dissolved in DMF, and NBS is added portion-wise at a low temperature. The reaction is then stirred at room temperature to yield 3,6-dibromo-9H-carbazole. mdpi.com This dihalogenated precursor is then used in cross-coupling reactions to introduce the furan moieties.

The Stille cross-coupling reaction is a suitable method for the synthesis of 3,6-di(2-furyl)-9H-carbazole from 3,6-dibromo-9H-carbazole and a furan-containing organotin reagent. chemicalbook.com Alternatively, Suzuki coupling reactions, which utilize boronic acids or esters, are also widely employed for the synthesis of such biaryl compounds and could be applied here with furan-2-boronic acid. epstem.netnih.gov These palladium-catalyzed reactions offer a versatile and efficient route to the target monomer.

Advanced Spectroscopic and Electrochemical Characterization of 3,6 Di Furan 2 Yl 9h Carbazole and Its Derivatives

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. For conjugated organic molecules like 3,6-di(furan-2-yl)-9H-carbazole, the most significant transitions occur between π molecular orbitals.

The absorption spectrum of carbazole-based derivatives is typically characterized by strong absorption bands corresponding to π-π* transitions. researchgate.net In this compound, the π-conjugated system extends from the central carbazole (B46965) core over the two furan (B31954) rings. This extended conjugation is expected to shift the absorption peaks to longer wavelengths (a bathochromic shift) compared to unsubstituted carbazole. nist.gov

Theoretical investigations using Time-Dependent Density Functional Theory (TD-DFT) on similar carbazole-based oligomers confirm that the lowest energy absorption bands arise from the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For donor-acceptor-donor (D-A-D) type structures, this transition often has significant intramolecular charge transfer (ICT) character, where the carbazole unit acts as the electron donor and the furan rings can act as π-bridges or weak acceptors. researchgate.net

The optical band gap (Eg) of a material can be estimated from the onset of its absorption spectrum using the Tauc plot method. This value is crucial for determining the potential application of the material in electronic devices. For a structurally similar compound, 3,6-di(naphthalene-2-yl)-9-phenyl-9H-carbazole (DNaC), a high band gap energy was reported, suggesting its utility in specific optoelectronic applications. researchgate.netelsevierpure.com A series of 3,6-di(thiophen-2-yl)-carbazole derivatives, which are close sulfur analogues of the furan compound, have also been synthesized and studied, providing valuable comparative data. researchgate.net

Table 1: UV-Vis Absorption and Estimated Optical Band Gap for a Related Carbazole Derivative

| Compound | Solvent | Absorption Maxima (λ_max) [nm] | Optical Band Gap (E_g) [eV] |

|---|

Data sourced from a study on high band gap carbazole derivatives for comparative purposes. researchgate.net

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption or photoluminescence bands upon changing the polarity of the solvent. This phenomenon is particularly pronounced in molecules where there is a significant change in dipole moment between the ground and excited states, such as in compounds with strong intramolecular charge transfer (ICT) characteristics.

While this compound has a relatively symmetrical structure, the nitrogen atom of the carbazole and the oxygen atoms of the furans introduce polarity. The excited state may possess a different charge distribution compared to the ground state, leading to differential stabilization by solvents of varying polarity. For instance, in related carbazole derivatives, a red shift (bathochromic shift) in the emission spectrum is often observed as solvent polarity increases, which stabilizes the more polar excited state. researchgate.net The investigation of solvatochromic effects provides valuable insight into the nature of the excited state and the extent of charge transfer upon photoexcitation.

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy measures the light emitted by a substance after it has absorbed photons. This process, typically fluorescence or phosphorescence, provides information about the electronic structure of the excited state and the de-excitation pathways.

Carbazole and its derivatives are well-known for their strong fluorescence, typically in the blue region of the spectrum. The introduction of furan substituents at the 3 and 6 positions is expected to influence the emission wavelength and the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed.

The extended conjugation in this compound would likely lead to an emission that is red-shifted compared to native carbazole. The quantum yield is highly dependent on the balance between radiative (fluorescence) and non-radiative decay pathways from the excited state. Factors such as molecular rigidity and the absence of quenching groups can lead to high quantum yields. For example, various 3,6-di-tert-butyl-9H-carbazole derivatives have been shown to exhibit high quantum yields with emission in the 400-600 nm range. researchgate.net

Table 2: Photophysical Data for a Related Carbazole Derivative

| Compound | Solvent | Excitation (λ_ex) [nm] | Emission (λ_em) [nm] | Quantum Yield (Φ_F) |

|---|

Data from a study on 3,6-di-tert-butyl-9H-carbazole derivatives, provided for illustrative purposes. researchgate.net

Many conventional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the solid state or in aggregated form due to strong intermolecular π-π stacking. In contrast, some molecules exhibit an opposite phenomenon known as Aggregation-Induced Emission (AIE). In AIE-active compounds, fluorescence is weak in dilute solutions but becomes strong in the aggregated state or in solid films.

This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. In solution, the phenyl or heterocyclic groups attached to the carbazole core can rotate freely, providing a non-radiative pathway for the excited state to decay. In the solid state, this rotation is hindered, which blocks the non-radiative channel and forces the excited state to decay via fluorescence, thus "turning on" the light emission. Many carbazole derivatives have been identified as AIE-active materials, suggesting that this compound could potentially exhibit similar properties, making it a candidate for applications in solid-state lighting and sensors. nih.gov

Time-Resolved Fluorescence Spectroscopy is a powerful technique for studying the dynamics of excited states. It measures the decay of fluorescence intensity over time after excitation with a short pulse of light. The characteristic time it takes for the fluorescence intensity to decay to 1/e of its initial value is known as the fluorescence lifetime (τ). nih.govpsu.edu

This technique, often using Time-Correlated Single Photon Counting (TCSPC), provides absolute measurements that are independent of concentration. nih.gov The excited-state lifetime is a key parameter that reflects the rate of all de-excitation processes (both radiative and non-radiative). For carbazole-based fluorophores, lifetimes are typically in the nanosecond range. nih.govresearchgate.net For example, a study on a binary mixture of fluorescent dyes reported lifetimes of 3.85 ns and 6.73 ns for the individual components. psu.edu While the specific lifetime of this compound is not documented in the searched literature, its measurement would provide critical information on its excited-state kinetics and potential efficiency in optoelectronic devices.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. While specific FTIR data for this compound is not extensively detailed in publicly available literature, the expected characteristic absorption bands can be inferred from the known spectra of its constituent parts: carbazole and furan, as well as similarly substituted carbazole derivatives. researchgate.netresearchgate.net

Key expected vibrational modes for this compound would include:

N-H Stretch: A characteristic sharp peak for the secondary amine in the carbazole ring, typically appearing in the region of 3400-3500 cm⁻¹.

C-H Aromatic Stretch: Multiple sharp bands above 3000 cm⁻¹ corresponding to the C-H bonds of the carbazole and furan rings.

C=C Aromatic Stretch: Several bands in the 1600-1450 cm⁻¹ region due to the carbon-carbon double bond stretching within the aromatic rings.

C-O-C Stretch (Furan): A strong absorption band, typically around 1015 cm⁻¹, indicating the C-O-C stretching of the furan rings.

C-N Stretch: Vibrations associated with the carbon-nitrogen bonds of the carbazole core.

The precise positions of these peaks can provide insight into the electronic environment of the functional groups. For comparison, the FTIR spectrum of the related compound 3,6-diphenyl-9H-carbazole shows characteristic peaks in the 1600–800 cm⁻¹ range that help to identify its structural features. researchgate.net

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Carbazole) | 3400 - 3500 | Stretching |

| C-H (Aromatic) | > 3000 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-O-C (Furan) | ~1015 | Stretching |

Raman Spectroscopy for Conjugation Analysis

Raman spectroscopy is a powerful tool for analyzing the conjugation and vibrational modes of π-conjugated systems. For this compound, Raman spectroscopy would be particularly useful in probing the extent of electronic communication between the furan rings and the carbazole core. While specific Raman data for this compound is scarce in the literature, analysis of similar molecules provides a basis for what to expect. mdpi.com

The Raman spectrum would likely be dominated by strong bands corresponding to the in-plane stretching vibrations of the C=C bonds within the carbazole and furan rings. The position and intensity of these bands are sensitive to the degree of π-conjugation. A higher degree of conjugation typically leads to a shift to lower wavenumbers and an increase in the intensity of the corresponding Raman bands.

For instance, in the Raman spectrum of furan-2-carbaldehyde, characteristic C=C bands are observed, and their positions are influenced by the electronic effects of the substituent. mdpi.com Similarly, for this compound, the coupling between the furan and carbazole moieties would be reflected in the Raman shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioselectivity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for structure elucidation of organic molecules in solution. Both ¹H and ¹³C NMR would be essential to confirm the regioselectivity of the furan substitution at the 3 and 6 positions of the carbazole ring and to assign all proton and carbon signals. ipb.pt

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a distinct set of signals corresponding to the protons on the carbazole and furan rings. The symmetry of the molecule would simplify the spectrum. Key expected resonances include:

A singlet for the N-H proton of the carbazole, typically appearing at a downfield chemical shift.

A set of signals for the aromatic protons on the carbazole core. Due to the substitution pattern, specific splitting patterns (e.g., doublets and doublets of doublets) would confirm the 3,6-disubstitution.

Signals corresponding to the protons on the furan rings. The chemical shifts and coupling constants of these protons would confirm their positions relative to the oxygen atom and the carbazole linkage.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the spectrum would show a specific number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the confirmation of the connectivity of the carbazole and furan rings. The signals for the carbons directly attached to the nitrogen and oxygen atoms would appear at characteristic downfield shifts. nih.gov

Mass Spectrometry for Molecular Weight Confirmation (e.g., MALDI-TOF)

Mass spectrometry is a critical technique for determining the molecular weight of a compound and confirming its elemental composition. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for analyzing organic molecules like this compound, as it minimizes fragmentation. rsc.org

In a MALDI-TOF experiment, the sample is co-crystallized with a matrix and irradiated with a laser. The resulting ions are accelerated in an electric field, and their time of flight to the detector is measured, which is proportional to their mass-to-charge ratio (m/z).

For this compound (C₂₀H₁₃NO₂), the expected molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its monoisotopic mass. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula. The calculated monoisotopic mass for C₂₀H₁₃NO₂ is 299.0946 u. The observation of a peak at or very close to this value in the mass spectrum would provide strong evidence for the successful synthesis of the target compound. acmec.com.cnresearchgate.net

Table 2: Molecular Weight Data for this compound

| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Expected [M]⁺ Peak (m/z) |

| This compound | C₂₀H₁₃NO₂ | 299.32 | ~299.09 |

Computational and Theoretical Investigations of 3,6 Di Furan 2 Yl 9h Carbazole Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. It is used to determine the ground-state properties of 3,6-di(furan-2-yl)-9H-carbazole.

The first step in a theoretical investigation is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For conjugated systems like this compound, key structural parameters include the bond lengths and the dihedral angles between the central carbazole (B46965) core and the peripheral furan (B31954) rings.

Theoretical calculations on related substituted carbazole molecules have shown that DFT methods can predict structural parameters that are in good agreement with experimental data from X-ray crystallography. researchgate.net For this compound, the degree of planarity is critical as it influences the extent of π-conjugation across the molecule, which in turn affects its electronic and optical properties. The dihedral angles between the planes of the carbazole and furan units would determine the effective conjugation length. A smaller dihedral angle generally leads to better electronic communication between the molecular fragments.

| Parameter | Typical Value (Å or °) | Significance |

|---|---|---|

| C-N bond length (carbazole) | ~1.38 - 1.40 Å | Indicates the bond order within the carbazole nitrogen heterocycle. |

| C-C bond length (inter-ring) | ~1.46 - 1.48 Å | Reflects the degree of single/double bond character between the carbazole and furan rings. |

| Carbazole-Furan Dihedral Angle | Variable | Crucial for determining the extent of π-conjugation and overall molecular planarity. |

DFT calculations are widely used to determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy level is related to the ionization potential and describes the molecule's electron-donating ability. The LUMO energy level is related to the electron affinity and indicates the molecule's electron-accepting ability.

The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap (E_gap), is a critical parameter that provides an estimate of the molecule's electronic excitation energy and chemical stability. researchgate.net A smaller gap generally corresponds to easier excitation and absorption of longer-wavelength light. For organic semiconductors, tuning the HOMO-LUMO gap is essential for designing materials with specific optical and electronic properties. nankai.edu.cn In carbazole-based donor-acceptor compounds, the HOMO-LUMO gap is influenced by the nature of the substituent groups. nankai.edu.cn Theoretical studies on various carbazole derivatives show that DFT calculations, while sometimes underestimating the gap compared to experimental values from optical spectra, provide reliable trends. nankai.edu.cnnih.gov

Table 2: Calculated Electronic Properties of Analogous Carbazole-Based Compounds Note: This table summarizes findings for different carbazole derivatives to provide context for the expected electronic properties of this compound.

| Compound Type | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Carbazole-Anthracene Derivative | -5.26 | -1.84 | 3.42 | nankai.edu.cn |

| Carbazole-Benzothiadiazole Derivative | -5.46 | -2.67 | 2.79 | nankai.edu.cn |

| Di-indolo[3,2-b:2',3'-h]carbazole | -4.99 | -1.87 | 3.12 | researchgate.net |

Visualizing the spatial distribution of the HOMO and LUMO provides insight into the electronic nature of the molecule. In donor-acceptor systems, the HOMO is typically localized on the electron-donating moiety, while the LUMO resides on the electron-accepting moiety. This compound can be considered a donor-π-donor (D-π-D) type structure, where the electron-rich furan and carbazole units act as donors.

Computational analyses of similar structures show that the HOMO electron density is usually distributed over the entire π-conjugated framework, including both the central carbazole core and the furan substituents. The LUMO distribution is also typically delocalized across the molecule. The precise distribution is key to understanding charge transport pathways and the nature of electronic excitations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is a ground-state theory, TD-DFT is an extension used to investigate the properties of electronic excited states. It is the primary computational method for simulating absorption spectra and understanding photophysical processes like fluorescence and charge transfer.

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of a molecule's electronic transitions. This information is used to simulate the UV-Vis absorption spectrum, which can then be compared with experimental measurements to assign specific spectral bands to corresponding electronic transitions. For many carbazole derivatives, the lowest energy absorption bands are typically assigned to π-π* transitions involving the conjugated system. mdpi.com

Similarly, by optimizing the geometry of the first excited state (S1), TD-DFT can be used to simulate photoluminescence (PL) spectra. The energy difference between the absorption and emission maxima (the Stokes shift) can also be estimated. Theoretical studies on carbazole-based oligomers have demonstrated the ability of TD-DFT to model their UV-Vis spectra effectively. researchgate.net

Table 3: Experimental Photophysical Properties of Related Carbazole Derivatives in Solution Note: This table presents experimental data for analogous compounds to indicate the likely spectral range for this compound.

| Compound | Absorption λ_max (nm) | Emission λ_max (nm) | Solvent | Reference |

|---|---|---|---|---|

| 3,6-di-tert-butyl-9-phenyl-9H-carbazole derivative | 358 | 427 | Not Specified | researchgate.net |

| Carbazole-type host material | ~345 | ~365 | Tetrahydrofuran | researchgate.net |

| 9-benzyl-9H-carbazole derivative (Bncz 1) | 300 | 346 | Ethanol | clockss.org |

Intramolecular charge transfer (ICT) is a fundamental process in many functional organic molecules, where photoexcitation induces a significant redistribution of electron density from a donor part to an acceptor part of the molecule. This process is crucial in applications such as organic light-emitting diodes (OLEDs) and sensors. nih.gov

In this compound, the electron-rich nature of both the carbazole and furan units suggests the possibility of complex charge transfer phenomena upon excitation. TD-DFT calculations are essential for characterizing excited states as having ICT character. This is achieved by analyzing the molecular orbitals involved in the transition. An electronic transition from a HOMO localized on one part of the molecule to a LUMO localized on another is a clear indicator of a charge-transfer state. researchgate.netnih.gov The nature and extent of ICT can be influenced by the solvent polarity, with more polar solvents often stabilizing the charge-separated excited state. nih.gov Studies on other carbazole derivatives have successfully used TD-DFT to identify and understand the role of ICT states in their photophysical behavior. nih.govnih.gov

Investigation of Substitution Effects on Electronic and Optoelectronic Properties

The electronic and optical properties of carbazole-based materials are highly tunable through chemical modification. Computational studies, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting how the introduction of various functional groups affects the molecule's performance, particularly in optoelectronic applications like Organic Light-Emitting Diodes (OLEDs). nih.gov

The core principle lies in the modification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. For a molecule like this compound, the carbazole core typically acts as an electron-donating unit, while the furan rings can be functionalized to modulate its electron-accepting or donating character.

Research Findings:

HOMO and LUMO Modulation: Studies on analogous carbazole derivatives show that attaching electron-withdrawing groups (EWGs) like cyano (-CN) or nitro (-NO₂) to the π-conjugated system generally lowers both HOMO and LUMO energy levels. researchgate.net Conversely, electron-donating groups (EDGs) like alkyl chains (-CH₃) tend to raise these energy levels. This tuning directly impacts the HOMO-LUMO energy gap (Egap), which is a critical parameter for determining the material's absorption and emission wavelengths. nih.govresearchgate.net

Impact on Charge Transport: The stabilization of HOMO and LUMO levels is crucial for efficient charge injection and transport in electronic devices. For instance, in carbazole-thiophene derivatives, which are structurally similar to the furan-based analogue, connecting the carbazole at the 3,6-positions leads to a significant reduction in the energy gap, enhancing its potential as a semiconductor. um.edu.myresearchgate.net

Structure-Property Relationships: Theoretical calculations can predict how different π-conjugated bridges between donor and acceptor moieties influence molecular geometries, ionization potentials, electron affinities, and radiative lifetimes. nih.gov For this compound, substitutions on the furan rings would be particularly effective in tuning the optoelectronic properties. For example, adding an EWG to the furan rings would likely enhance the molecule's electron-accepting capability, potentially creating a bipolar material suitable for single-layer OLEDs.

Below is an illustrative data table, based on general principles from computational studies on related compounds, showing the predicted effects of hypothetical substitutions on the electronic properties of this compound.

| Substituent (on Furan Rings) | Nature of Group | Predicted Effect on HOMO | Predicted Effect on LUMO | Predicted Effect on Energy Gap (Egap) |

|---|---|---|---|---|

| -H (Unsubstituted) | Neutral | Baseline | Baseline | Baseline |

| -CH₃ | Electron-Donating (EDG) | Increase (Less Stable) | Increase (Less Stable) | Slight Increase |

| -CN | Electron-Withdrawing (EWG) | Decrease (More Stable) | Significant Decrease (More Stable) | Decrease |

| -NO₂ | Strong Electron-Withdrawing (EWG) | Significant Decrease (More Stable) | Very Significant Decrease (More Stable) | Significant Decrease |

Theoretical Modeling of Polymerization Processes

The polymerization of monomers like this compound is a key step in creating functional materials for organic electronics. Theoretical modeling can pre-emptively determine the feasibility and outcome of such polymerization reactions.

Research Findings:

Reactivity Prediction: DFT calculations are employed to map the electron density and calculate Fukui functions of the monomer. These analyses predict the most reactive sites for electropolymerization or chemical oxidative coupling. For carbazole derivatives, polymerization typically occurs at the 2,7- and 3,6- positions due to their high electron density. In this compound, the furan rings and the carbazole nitrogen also present potential reaction sites, and computational models can elucidate the most probable coupling pathways. researchgate.net

Mechanism Elucidation: Theoretical models can help understand the mechanism of polymerization, for example, by calculating the stability of radical cations or other intermediates formed during the reaction. While direct modeling of the polymerization of this compound is not readily available, studies on the polymerization of other carbazole derivatives provide a robust framework for how such an investigation would proceed. um.edu.my

Molecular Dynamics Simulations for Conformational Analysis and Aggregation Behavior

While DFT is excellent for understanding the properties of single molecules, Molecular Dynamics (MD) simulations are essential for predicting how these molecules behave collectively in solution or in the solid state. These simulations model the interactions between multiple molecules over time, providing crucial insights into material morphology and performance.

Research Findings:

Conformational Analysis: The optoelectronic properties of conjugated molecules are highly dependent on their planarity. For this compound, a key conformational parameter is the dihedral (torsional) angle between the plane of the central carbazole unit and the planes of the two furan rings. MD simulations can explore the potential energy surface related to the rotation around the single bonds connecting these rings, identifying the most stable conformations and the energy barriers between them. A more planar conformation generally leads to better π-orbital overlap, a smaller bandgap, and higher charge carrier mobility.

Aggregation Behavior: Many furan and carbazole derivatives exhibit aggregation-induced emission (AIE), where molecular aggregates show enhanced fluorescence compared to individual molecules in solution. nih.govresearchgate.net MD simulations can model the aggregation process by calculating the intermolecular forces, such as π-π stacking and van der Waals interactions, that drive molecules to self-assemble.

Predicting Solid-State Packing: MD simulations can predict how molecules will pack in a thin film, which is critical for the performance of organic electronic devices. The simulation can reveal the degree of molecular ordering and crystallinity, which directly influences charge transport. researchgate.net For instance, simulations can show whether this compound would form ordered crystalline domains or an amorphous film, guiding its application in devices that require one or the other. Studies on furan-2-carbohydrazide (B108491) derivatives have shown that intramolecular hydrogen bonding can play a vital role in the formation of nano-aggregates, a phenomenon that MD simulations can effectively capture and analyze. nih.govresearchgate.net

Advanced Material Applications of 3,6 Di Furan 2 Yl 9h Carbazole and Its Derivatives

Organic Photovoltaics (OPVs) and Solar Cells

Active Layer Components in OPV Devices

Derivatives of 3,6-di(furan-2-yl)-9H-carbazole are instrumental in the development of active layer materials for organic photovoltaic (OPV) devices. The active layer, typically a bulk heterojunction (BHJ) of donor and acceptor materials, is where charge separation occurs. squarespace.com The efficiency of this process is highly dependent on the properties of the constituent semiconducting polymers. squarespace.com

Polymers incorporating the furan-containing diketopyrrolopyrrole (DPP) building block, specifically 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DBF), have been synthesized and tested as donor materials in OPV devices. rsc.org These donor-acceptor (D-A) copolymers are designed to have low band gaps, enabling them to absorb a broader range of the solar spectrum.

Research findings on two such polymers, PDPP-FAF and PDPP-FNF, when paired with the fullerene acceptor nih.govPCBM, have demonstrated promising power conversion efficiencies (PCE). rsc.org The sequential, or layer-by-layer, deposition of donor and acceptor materials is an emerging fabrication strategy that allows for greater control over the active layer morphology compared to traditional co-deposition methods. squarespace.comosti.gov

Table 1: Performance of OPV Devices Using DBF-Based Polymers

| Polymer | Acceptor | PCE (%) |

|---|---|---|

| PDPP-FAF | nih.govPCBM | 2.5 |

| PDPP-FNF | nih.govPCBM | 2.6 |

Data sourced from rsc.org

Application in Perovskite Solar Cells (PSCs)

Carbazole-based derivatives are extensively investigated as hole-transport materials (HTMs) in perovskite solar cells (PSCs), which is a critical component for extracting holes and transporting them to the anode. nih.govresearchgate.net An effective HTM contributes to high power conversion efficiency (PCE) and the long-term stability of the device. nih.gov While the carbazole (B46965) framework is a common choice for HTMs due to its low cost, good stability, and versatile substitution sites, the specific application of this compound in this context is not as widely documented as other derivatives. rsc.org

For instance, studies have successfully utilized carbazole derivatives functionalized with methoxydiphenylamine or self-assembled monolayers with phosphonic acid anchoring groups as HTLs. rsc.orgrsc.org One such material, a self-assembled monolayer of [2-(3,6-dibromo-9H-carbazol-9-yl) ethyl] phosphonic acid (Br-2PACz), has been used to create a hole-extracting layer that yielded a record efficiency of 19.51% in mixed tin/lead PSCs. rsc.org These devices also showed enhanced operational stability, retaining 80% of their initial efficiency after 230 hours under continuous illumination. rsc.org Another study on two carbazole-based small molecule HTMs, X51 and Spiro-OMeTAD, showed PCEs of 9.8% and 10.2% respectively in PSCs. researchgate.net These examples highlight the potential of the broader carbazole family in advancing PSC technology, suggesting a promising area for future investigation for furan-substituted analogues.

Organic Field-Effect Transistors (OFETs)

The semiconducting properties of materials derived from this compound make them suitable for use in organic field-effect transistors (OFETs). researchgate.net OFETs are fundamental components of flexible and transparent electronics, and their performance is largely determined by the charge carrier mobility of the semiconductor used in the active channel. researchgate.net

Semiconducting Channel Materials

Polymers derived from the furan-containing building block 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DBF) have been successfully employed as the active semiconductor in OFETs. rsc.orgresearchgate.net In one study, a new donor-acceptor copolymer, PDBFBT, was synthesized by coupling the DBF unit with a 2,2′-bithiophene unit. researchgate.net This polymer served as the semiconducting channel material in bottom-gate, top-contact OFETs. researchgate.net

Similarly, a series of polymers including PDPP-FPF, PDPP-FNF, and PDPP-FAF were created by combining the DBF acceptor moiety with different donor comonomers (phenylene, naphthalene, and anthracene, respectively). rsc.org These polymers were also used as the active layer in OTFT devices, demonstrating excellent hole mobility. rsc.org

Assessment of Charge Carrier Mobilities

The charge carrier mobility (µ) is a key metric for evaluating the performance of a semiconductor in an OFET. High mobility values are essential for fast switching speeds and high current output. Despite its thin films being less crystalline and having a more disordered chain orientation compared to its thiophene (B33073) analogue, the copolymer PDBFBT exhibited a very high hole mobility. researchgate.net The series of DBF-based polymers also showed impressive mobility, with PDPP-FNF achieving the highest value among the tested series. rsc.org

Table 2: Hole Mobility in OFETs Using DBF-Based Polymers

| Polymer | Device Configuration | Hole Mobility (cm² V⁻¹ s⁻¹) |

|---|---|---|

| PDBFBT | Bottom-gate, top-contact | Up to 1.54 |

| PDPP-FNF | Bottom-gate, top-contact | 0.11 |

| PDBF-co-TT | Bottom-gate, top-contact | Up to 0.53 |

Data sourced from rsc.orgrsc.orgresearchgate.net

Electrochromic Materials and Devices

Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. This capability makes them valuable for applications like smart windows, displays, and sensors. researchgate.net

Synthesis and Characterization of Electrochromic Polymers

The monomer this compound (referred to as M1 in one study) can be synthesized via a Stille cross-coupling reaction. nih.gov This monomer can then undergo electrochemical polymerization to form a polymer film. nih.gov The polymerization is typically carried out by repetitive cycling in an electrolytic medium, such as acetonitrile-tetrabutylammonium hexafluorophosphate. nih.gov

The resulting polymer films exhibit quasi-reversible redox behavior, which is responsible for their electrochromic properties. nih.gov The doping and dedoping of the polymer upon application of a voltage lead to reversible color changes. nih.gov Characterization of these polymers involves spectroelectrochemical analysis to determine their optical band gap (Eg) and to observe the color transitions. nih.govtubitak.gov.trelectrochemsci.org For instance, a copolymer of 9,10-di(furan-2-yl)anthracene and 3,4-ethylenedioxythiophene (B145204) was shown to switch between blue and lilac colors in its neutral and oxidized states, respectively, with a switching time of just 1.0 second. tubitak.gov.trelectrochemsci.org Another study on polymers from 2,8-bis-(furan-2-yl)-dibenzofuran showed color changes from beige to celadon.

Table 3: Properties of Electrochromic Polymers

| Polymer System | Color (Neutral ↔ Oxidized) | Band Gap (eV) | Switching Time (s) |

|---|---|---|---|

| P(DFA-co-EDOT) | Blue ↔ Lilac | 1.65 | 1.0 |

| P(DBF-Fu) | Beige ↔ Celadon | - | - |

| P(PMCzP) | Light Yellow ↔ Grayish Green | - | 2.18 |

Data sourced from researchgate.netelectrochemsci.org

Anodically Coloring Properties

Polymers derived from 3,6-disubstituted carbazoles, such as poly(3,6-di(2-thienyl)carbazole) (PDTC), are known as anodically coloring materials. mdpi.com This means they are typically transparent or lightly colored in their neutral (reduced) state and become colored upon electrochemical oxidation. The carbazole unit acts as a strong electron-donating group, which facilitates the removal of electrons (oxidation) and raises the energy level of the Highest Occupied Molecular Orbital (HOMO). nih.gov This low oxidation potential makes them suitable for use as the active anodic layer in electrochromic devices (ECDs).

When a positive potential is applied, the polymer film undergoes oxidation, leading to the formation of polaron and bipolaron charge carriers. This process alters the electronic structure and results in the absorption of light in the visible spectrum, causing the material to color. For instance, PDTC films are largely transparent in their neutral state but exhibit distinct colors in their oxidized states. researchgate.net The incorporation of thiophene units into the carbazole backbone helps to narrow the electrochemical band gap and shift the absorption maxima to longer wavelengths (a red shift). mdpi.com Copolymers created by electropolymerizing DTC with other monomers, such as 2-(2-thienyl)furan (B1594471) (TF), have also been synthesized to fine-tune these properties. These materials demonstrate reversible electrochromic behavior, which is crucial for their application in devices like smart windows and displays. nih.gov

Multichromic Behavior and Optical Contrast

A key feature of electrochromic polymers based on carbazole derivatives is their ability to exhibit multiple colors at different applied potentials, a phenomenon known as multichromism. This allows for a more dynamic and tunable control over the material's appearance. The specific colors and the transitions between them are highly dependent on the polymer's chemical structure and the applied voltage.

For example, a copolymer of DTC and 2-(2-thienyl)furan, P(DTC-co-TF2), displays a range of colors from dark yellow in its reduced state to yellowish-green, gunmetal gray, and dark gray as it becomes progressively oxidized. nih.gov This rich color palette is advantageous for sophisticated display technologies.

Optical contrast, or transmittance change (ΔT%), is a critical metric for electrochromic performance, representing the difference in light transmission between the bleached (neutral) and colored (oxidized) states. A high optical contrast is essential for applications like smart windows, where a significant change between transparency and opacity is required. Polymers and copolymers of DTC have demonstrated impressive optical contrast values. For instance, a copolymer film, P(DTC-co-BTP2), showed a high ΔT of 68.4% at a wavelength of 855 nm. nih.gov In a dual-type electrochromic device, where the carbazole-based polymer serves as the anode and another material like poly(3,4-ethylenedioxythiophene) (PEDOT) acts as the cathode, significant contrast in the visible spectrum is achieved. A device using a P(DTC-co-TF) copolymer exhibited a ΔT of 43.4% at 627 nm. nih.gov

| Polymer/Device | Colors Exhibited (at various potentials) | Max. Optical Contrast (ΔT%) | Wavelength (nm) |

| P(DTC-co-TF2) Film | Dark Yellow, Yellowish-Green, Gunmetal Gray, Dark Gray nih.gov | - | - |

| PS2CBP Film | Gray (0 V), Grayish-Green (1.0 V), Moss Green (1.2 V), Foliage Green (1.4 V) mdpi.comresearchgate.net | 39.83% researchgate.net | 428 researchgate.net |

| P(DTC-co-BTP2) Film | - | 68.4% nih.gov | 855 nih.gov |

| P(DTC-co-TF)/PEDOT-PSS ECD | - | 43.4% nih.gov | 627 nih.gov |

| PS2CBP/PProDOT-Et2 ECD | - | 34.45% researchgate.net | 590 researchgate.net |

| PCEC/PProDOT-Et2 ECD | - | 38.25% researchgate.net | 586 researchgate.net |

Switching Times and Redox Cycling Stability in Devices

For practical applications, electrochromic devices must be able to switch between their colored and bleached states rapidly and maintain their performance over many cycles. Switching time is defined as the time required for the device to undergo a significant portion (typically 90-95%) of its total transmittance change.

Devices constructed with copolymers of 3,6-di(2-thienyl)carbazole have shown excellent switching kinetics. A device utilizing a P(DTC-co-TF) film as the anodic layer achieved a coloring time of 0.59 seconds and a bleaching time of 0.51 seconds, demonstrating rapid performance. nih.gov Another study on star-shaped carbazole-thiophene derivatives reported bleaching and coloring times under one second, highlighting that the microporous structure of the polymer films can facilitate ion transport and thus enable fast switching. researchgate.net

Redox cycling stability refers to the ability of an electrochromic material to endure repeated switching between its oxidation and reduction states without significant degradation in performance. This is a crucial measure of the device's durability. After numerous cycles, a stable material should retain a high percentage of its original optical contrast. Devices based on DTC derivatives have shown good stability. For example, a PS2CBP/PProDOT-Et2 electrochromic device retained 95.3% of its original optical contrast after 1000 cycles, indicating robust long-term performance. researchgate.net The coloration efficiency (η), which measures the change in optical density per unit of charge injected, is another important metric. High coloration efficiency means that less charge is needed to achieve a desired level of color change, leading to lower power consumption. A P(DTC-co-TF2)/PEDOT-PSS device was reported to have a high coloration efficiency of 512.6 cm²/C at 627 nm. nih.gov

| Device/Polymer | Switching Time (Bleaching) | Switching Time (Coloring) | Stability (after cycles) | Coloration Efficiency (η) |

| P(DTC-co-TF)/PEDOT-PSS ECD | 0.51 s nih.gov | 0.59 s nih.gov | - | - |

| PM3 Film | 0.61 s researchgate.net | 0.72 s researchgate.net | - | - |

| PS2CBP/PProDOT-Et2 ECD | 2.91 s researchgate.net | 3.55 s researchgate.net | 95.3% retained contrast (1000 cycles) researchgate.net | 316.41 cm²/C researchgate.net |

| PCEC/PProDOT-Et2 ECD | 2.52 s researchgate.net | 3.41 s researchgate.net | 92.6% retained contrast (1000 cycles) researchgate.net | 369.85 cm²/C researchgate.net |

| P(DTC-co-TF2)/PEDOT-PSS ECD | - | - | Satisfactory optical memory nih.gov | 512.6 cm²/C nih.gov |

Chemosensors

While specific chemosensor applications for this compound have not been detailed in the literature, the carbazole framework is a well-established platform for the development of fluorescent and colorimetric sensors. researchgate.net The unique photophysical properties of carbazole derivatives make them excellent candidates for detecting a wide range of analytes, particularly metal ions. researchgate.net

Design Principles for Carbazole-Based Chemosensors

The design of carbazole-based chemosensors hinges on integrating a recognition site (receptor) with the fluorescent carbazole core (fluorophore). The high activity at the 3, 6, and 9 positions of the carbazole ring allows for the attachment of various functional groups that can selectively bind to target analytes. ymilab.com

Key design principles include:

Fluorophore-Receptor System: The sensor consists of the carbazole unit, which provides a strong and stable fluorescence signal, linked to a receptor designed to bind a specific analyte.

Signaling Mechanism: The binding event between the receptor and the analyte must trigger a measurable change in the carbazole's photophysical properties. Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). For instance, in a PET sensor, the binding of an ion can inhibit the electron transfer process, leading to a "turn-on" fluorescence response.

Analyte Selectivity: The receptor's structure is tailored to provide high selectivity for the target analyte over other potentially interfering species. This is often achieved by choosing binding groups (ionophores) with a specific affinity for the target, such as Schiff bases or crown ethers. For example, Schiff bases derived from carbazole have been widely used as ionophores in fluorescent chemosensors. researchgate.net

Solubility and Biocompatibility: For applications in biological or aqueous environments, the sensor molecule must have adequate solubility. This can be achieved by introducing hydrophilic groups into the structure.

Detection Mechanisms and Selectivity

The detection mechanism in carbazole-based chemosensors dictates how the presence of an analyte is converted into a readable signal. These mechanisms are often complex and can involve one or more photophysical processes.

Intramolecular Charge Transfer (ICT): In many carbazole derivatives, photoexcitation leads to a transfer of electron density from the electron-rich carbazole donor to an acceptor part of the molecule. The binding of an analyte can enhance or disrupt this ICT process, causing a shift in the emission wavelength or a change in fluorescence intensity. This mechanism is often responsible for the colorimetric sensing capabilities of these molecules. mdpi.com

Fluorescence Quenching/Enhancement: The interaction with an analyte, particularly metal ions like Cu²⁺ or Fe³⁺, can lead to either quenching (turning off) or enhancement (turning on) of the carbazole's fluorescence. Quenching often occurs due to PET from the excited fluorophore to the metal ion or through heavy atom effects. Enhancement can happen if the analyte binding restricts molecular vibrations or inhibits a non-radiative decay pathway, such as C=N isomerization in Schiff bases. mdpi.com

Selectivity: High selectivity is achieved by carefully designing the binding pocket of the receptor. Carbazole-based sensors have been developed with high selectivity for various metal ions, including Cu²⁺, Fe³⁺, Co²⁺, and Ni²⁺. mdpi.comrsc.org For example, a sensor might show a significant fluorescence response to Cu²⁺ while remaining unaffected by other common cations like Na⁺, K⁺, or Mg²⁺. pku.edu.cn Competitive experiments, where the sensor is exposed to the target ion in the presence of other ions, are used to confirm this selectivity.

Sensor Performance Metrics

The performance of a chemosensor is evaluated using several key metrics that determine its sensitivity, reliability, and practical utility.

Detection Limit (LOD): This is the lowest concentration of an analyte that can be reliably detected by the sensor. Lower detection limits indicate higher sensitivity. Carbazole-based fluorescent sensors have achieved very low detection limits, often in the micromolar (µM) or even nanomolar (nM) range. For example, a carbazole-based sensor for Cu²⁺ reported a detection limit of 1.19 x 10⁻⁸ mol/L. mdpi.com

Binding Constant (Kₐ): This value quantifies the binding affinity between the sensor's receptor and the analyte. A high binding constant indicates a strong and stable complex formation. The binding constant for a double Schiff base carbazole sensor with Fe³⁺ was calculated to be 7.98 x 10⁶ M⁻¹. researchgate.net

Response Time: This is the time it takes for the sensor to produce a stable signal after the addition of the analyte. Fast response times are crucial for real-time monitoring. Many carbazole sensors exhibit rapid responses, often within seconds to a few minutes. researchgate.net

Reversibility: In some applications, it is desirable for the sensor to be reusable. This is tested by adding a chelating agent, such as EDTA, to remove the analyte from the sensor, which should restore the sensor's original signal. ymilab.com

pH Range: The operational pH range is critical, especially for biological and environmental applications. A good sensor should maintain its performance across a relevant pH range. mdpi.com

Photocatalysis

Photocatalysis is a field of growing interest where light is used to accelerate a chemical reaction. Carbazole derivatives are widely explored for their potential as photocatalysts due to their favorable electronic and photophysical properties. mdpi.com

Application in Visible-Light Photocatalytic Organic Transformations

Despite the broad interest in carbazole derivatives for photocatalysis, a review of the available scientific literature did not yield specific studies on the application of this compound in visible-light-driven organic transformations. Research in this area tends to focus on other derivatives, such as those functionalized with dicyano or phenyl groups, which have demonstrated utility in various synthetic protocols. mdpi.comresearchgate.net

Role in Aerobic Oxidation Reactions

Aerobic oxidation reactions utilize oxygen from the air as a sustainable oxidant. While the carbazole moiety itself has been a subject of oxidation studies, specific research detailing the role of this compound as a photocatalyst in aerobic oxidation reactions is not present in the surveyed literature.

Mechanism of Photoredox Catalysis

The mechanism of photoredox catalysis for carbazole-based compounds typically involves the absorption of light to form an excited state, followed by single-electron transfer (SET) processes with substrate molecules. However, without specific experimental or computational studies on this compound, a detailed mechanism for this particular compound cannot be described. Mechanistic studies have been conducted on other carbazole derivatives, providing a general framework for how these types of molecules might operate. nih.gov

Other Emerging Applications

Beyond photocatalysis, carbazole-based materials are being investigated for a variety of novel applications in materials science. polyu.edu.hk

Triboelectric Nanogenerators (TENGs)

Triboelectric nanogenerators are devices that convert mechanical energy into electrical energy. A thorough search of scientific databases and chemical literature revealed no published research on the use of this compound or its derivatives in the fabrication or enhancement of TENGs.

Coordination Polymers

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. While derivatives of 3,6-disubstituted-9H-carbazole have been successfully used as ligands, these typically feature nitrogen-containing heterocycles like pyridine (B92270) to coordinate with the metal centers. For instance, 3,6-di(pyridin-4-yl)-9H-carbazole readily forms coordination polymers with various metal ions. The furan (B31954) rings in this compound lack the exocyclic nitrogen atoms that are effective for this type of coordination, and no studies describing its use in coordination polymers were found.

Single-Electron Photoreductants

The unique electronic properties of the carbazole nucleus, particularly its electron-donating ability when excited by light, have positioned carbazole derivatives as promising candidates for single-electron photoreductants in photoredox catalysis. rsc.orgnih.gov The modular nature of the carbazole structure allows for systematic tuning of its photophysical and electrochemical properties through the introduction of various substituents. rsc.orgnih.gov A key strategy in designing effective carbazole-based photoreductants involves the substitution at the 3 and 6 positions. This modification serves a dual purpose: it prevents the irreversible dimerization that can occur with unsubstituted carbazoles upon oxidation, and it shifts the absorption spectrum to longer wavelengths (a bathochromic shift), allowing for excitation with lower-energy visible light. rsc.orgnsf.gov Furthermore, attaching a bulky group, such as a mesityl group, to the carbazole nitrogen can help stabilize the resulting radical cation and sterically hinder unwanted side reactions. nsf.gov

Research Findings on 3,6-Diaryl-9-Aryl-9H-Carbazole Derivatives

A study by Weinhold et al. investigated a series of eight 3,6-diaryl-9-aryl-9H-carbazole derivatives as single-electron photoreductants. nih.govnsf.gov The design of these compounds focused on installing various aryl groups at the 3 and 6 positions to modulate the redox properties of the carbazole core. nsf.gov The photophysical and electrochemical properties of these derivatives were thoroughly characterized.

The excited state reduction potentials (E*₀) of these carbazole derivatives were found to be in the range of -1.95 to -2.12 V versus the saturated calomel (B162337) electrode (SCE). nsf.gov This potent reducing power in the excited state enables them to participate in a variety of challenging reduction reactions. The fluorescence quantum yields (ΦF) for these compounds varied from 0.09 to 0.28. nsf.gov The lifetimes of the excited states were found to be greater than 1 nanosecond, which is beneficial for bimolecular photoinduced electron transfer (PET) processes. nsf.gov

| Compound | Substituent at 3,6-positions | Substituent at 9-position | Excited State Reduction Potential (E*₀) vs SCE (V) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| 3a | Phenyl | Phenyl | -2.03 | 0.15 |

| 3b | 4-Methoxyphenyl | Phenyl | -2.04 | 0.16 |

| 3c | 4-(Trifluoromethyl)phenyl | Phenyl | -1.95 | 0.12 |

| 3d | [1,1'-Biphenyl]-4-yl | Phenyl | -2.04 | 0.21 |

| 3e | Phenyl | Mesityl | -2.11 | 0.09 |

| 3f | 4-Methoxyphenyl | Mesityl | -2.12 | 0.10 |

| 3g | 4-(Trifluoromethyl)phenyl | Mesityl | -2.05 | 0.12 |

| 3h | [1,1'-Biphenyl]-4-yl | Mesityl | -2.12 | 0.28 |

The practical utility of these carbazole derivatives as single-electron photoreductants was demonstrated in two types of reactions: the hydrodehalogenation of aryl halides and the arylation of N-methylpyrrole. nih.govnsf.gov

The carbazole photocatalysts were effective in the hydrodehalogenation of both aryl bromides and chlorides. For instance, using 3,6-diphenyl-9-mesityl-9H-carbazole (compound 3e ) as the photocatalyst, 4-bromobenzonitrile (B114466) was reduced to benzonitrile (B105546) in a 95% yield. nsf.gov The same photocatalyst also successfully facilitated the reduction of 4-chlorobenzonitrile, albeit with a lower yield of 25%. nsf.gov This demonstrates the ability of these excited-state carbazoles to reduce substrates with high reduction potentials.

The synthesized carbazole derivatives also proved to be competent photocatalysts for the arylation of N-methylpyrrole with various aryl halides. nih.govnsf.gov In a representative reaction, the arylation of N-methylpyrrole with 4-bromobenzonitrile, catalyzed by 3,6-diphenyl-9-phenyl-9H-carbazole (compound 3a ), yielded the corresponding arylated product in 78% yield. nsf.gov The performance of different carbazole derivatives in this reaction varied, highlighting the influence of the substituents on their catalytic efficiency.

| Photocatalyst (Compound) | Isolated Yield (%) |

|---|---|

| 3a (3,6-Diphenyl-9-phenyl-9H-carbazole) | 78 |

| 3b (3,6-Di(4-methoxyphenyl)-9-phenyl-9H-carbazole) | 68 |

| 3c (3,6-Di(4-(trifluoromethyl)phenyl)-9-phenyl-9H-carbazole) | 85 |

| 3e (3,6-Diphenyl-9-mesityl-9H-carbazole) | 88 |

These findings underscore the potential of 3,6-disubstituted carbazole derivatives, including those with furan moieties, as a tunable class of powerful single-electron photoreductants for various organic transformations. The ability to modify their electronic properties through synthetic chemistry allows for the rational design of photocatalysts tailored for specific applications.

Structure Property Relationships in 3,6 Di Furan 2 Yl 9h Carbazole Systems

Influence of Furan (B31954) Moiety Substitution on Electronic Properties

Substituting the furan rings themselves with either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) provides a powerful tool for fine-tuning the electronic properties of the entire molecule.

Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., cyano, nitro, or carbonyl groups) to the furan rings would be expected to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modification would likely increase the electron affinity of the molecule and could red-shift its absorption and emission spectra due to a narrowed bandgap.

Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs (e.g., alkoxy or alkyl groups) on the furan moieties would raise the HOMO and LUMO energy levels. This generally leads to a blue-shift in the optical spectra and can enhance the electron-donating character of the furan-carbazole system.

While specific research on substituted furan rings within the 3,6-di(furan-2-yl)-9H-carbazole framework is limited in the available literature, these principles of molecular engineering are fundamental in the design of organic electronic materials for specific applications.

Effect of Carbazole (B46965) Ring Substitution Position (e.g., 3,6- vs. 2,7-linking) on Optoelectronic Properties

The positions at which the furan moieties are linked to the carbazole core have a profound impact on the material's optoelectronic properties. The two most commonly studied substitution patterns are 3,6-linking and 2,7-linking, which result in significantly different electronic structures and device performances. researchgate.netnih.gov